The compound is detailed in patent literature, specifically in WO2016046530A1, which discusses novel compounds and methods for manufacturing inhibitors of deubiquitylating enzymes (DUBs) . The classification of this compound falls within the realm of organic chemistry, particularly focusing on heterocyclic compounds due to the oxazole moiety.
The synthesis of 5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide typically involves multi-step reactions. The general synthetic route can include:
Technical Parameters: Reaction conditions such as temperature, solvent choice (often polar aprotic solvents), and reaction time are critical for optimizing yield and purity. Monitoring techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to assess reaction progress.
The molecular structure of 5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide can be described as follows:
The molecular formula is CHFNO, with a molecular weight of approximately 363.35 g/mol.
Chemical reactions involving this compound primarily focus on its role as an inhibitor of deubiquitylating enzymes. These enzymes play a crucial role in protein degradation pathways; thus, inhibiting them can lead to altered cellular functions.
The mechanism by which 5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide exerts its biological effects involves:
Experimental data from binding assays can provide insights into the affinity and kinetics of interaction with target enzymes.
The physical and chemical properties of 5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide include:
The LogP value (partition coefficient) can indicate its lipophilicity, which is crucial for drug design.
The primary applications of 5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide are in:
This compound exemplifies the importance of synthetic organic chemistry in developing novel therapeutic agents with specific biological activities. Further research into its efficacy and safety profile will be essential for advancing its potential clinical applications.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2